molecular formula C10H9ClO2 B1400541 3-Chloro-4-cyclopropylbenzoic acid CAS No. 1252898-93-3

3-Chloro-4-cyclopropylbenzoic acid

Cat. No. B1400541
CAS RN: 1252898-93-3
M. Wt: 196.63 g/mol
InChI Key: AIKOAOBVOSMYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-cyclopropylbenzoic acid is a chemical compound with the molecular formula C10H9ClO2 and a molecular weight of 196.63 . It is used in laboratory settings.

Scientific Research Applications

Medicine: Drug Formulation and Development

3-Chloro-4-cyclopropylbenzoic acid may serve as a precursor or an intermediate in the synthesis of pharmaceutical compounds. Its carboxylic acid group can be involved in salt formation, potentially improving the solubility and bioavailability of active pharmaceutical ingredients .

Agriculture: Soil Fertility and Plant Health

In agriculture, organic acids, including derivatives of benzoic acid, play a role in enhancing soil fertility and plant health. They can influence the solubilization of minerals, making them more available to plants, and may also be involved in the biocontrol of phytopathogens .

Material Science: Polymer Synthesis

The compound could be utilized in the synthesis of polymers where the benzoic acid moiety might be incorporated into the polymer chain, altering its properties such as thermal stability and rigidity .

Environmental Science: Bioremediation

Organic acids are known to participate in environmental processes such as bioremediation. They can act as chelating agents, helping in the detoxification of metals and degradation of pollutants .

Analytical Chemistry: Chemical Analysis

In analytical chemistry, benzoic acid derivatives are used as standards or reagents in colorimetric assays, which are methods to quantify the concentration of substances based on color change .

Industrial Applications: Production Processes

Organic acids, including benzoic acid derivatives, are crucial in various industrial applications. They are used in the production processes of chemicals, where they can serve as catalysts or reactants .

Safety And Hazards

The safety data sheet for a related compound, 3-Chlorobenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-chloro-4-cyclopropylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-9-5-7(10(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKOAOBVOSMYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-cyclopropylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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